Succinimidyl 4-nitrobenzyl carbonate
Overview
Description
Succinimidyl 4-nitrobenzyl carbonate: is a chemical compound with the molecular formula C₁₂H₁₀N₂O₇ and a molecular weight of 294.22 g/mol . It is commonly used in organic synthesis and bioconjugation due to its ability to form stable linkages with amines. This compound is particularly valuable in the field of biochemistry for its role in the modification of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinimidyl 4-nitrobenzyl carbonate can be synthesized through the reaction of 4-nitrobenzyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated systems and reactors are employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Succinimidyl 4-nitrobenzyl carbonate primarily undergoes nucleophilic substitution reactions . The succinimidyl group is a good leaving group, making the compound reactive towards nucleophiles such as amines and thiols .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature, mild base (e.g., triethylamine)
Major Products: The primary products of these reactions are N-substituted succinimides and 4-nitrobenzyl alcohol derivatives .
Scientific Research Applications
Chemistry: Succinimidyl 4-nitrobenzyl carbonate is used in the synthesis of photoactivatable crosslinkers and caged compounds . These compounds are valuable in studying dynamic biological processes through controlled activation by light .
Biology: In biological research, this compound is employed to modify proteins and peptides, enabling the study of protein-protein interactions and cellular processes. It is also used in the development of photoresponsive biomaterials .
Medicine: In the medical field, this compound is used in the design of prodrugs and drug delivery systems . Its ability to release active drugs upon exposure to light makes it a powerful tool in targeted therapy .
Industry: Industrially, this compound is used in the production of functionalized polymers and surface coatings . Its reactivity with amines allows for the creation of materials with specific properties, such as enhanced adhesion or controlled release .
Mechanism of Action
The mechanism of action of succinimidyl 4-nitrobenzyl carbonate involves the formation of a covalent bond with nucleophiles. The succinimidyl group is displaced by the nucleophile, resulting in the formation of a stable amide or thiol linkage. The 4-nitrobenzyl group can be cleaved under specific conditions, such as exposure to light, releasing the active compound .
Comparison with Similar Compounds
- Succinimidyl 4-methoxybenzyl carbonate
- Succinimidyl 4-chlorobenzyl carbonate
- Succinimidyl 4-fluorobenzyl carbonate
Uniqueness: Succinimidyl 4-nitrobenzyl carbonate is unique due to its photoresponsive properties . The presence of the nitro group allows for photocleavage , making it particularly useful in applications requiring controlled activation. Other similar compounds may not possess this photoresponsive characteristic, limiting their use in certain applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4-nitrophenyl)methyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYGLWAGGCYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.